molecular formula C22H20N4O2 B2505360 N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941893-84-1

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2505360
CAS RN: 941893-84-1
M. Wt: 372.428
InChI Key: XASCSJKJVURZAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives has been a subject of interest in various studies. In the case of 2-phenyl-N-(pyrazin-2-yl)acetamide, the compound was prepared through a coupling reaction, and its crystalline form was obtained using a toluene and methanol mixture . Similarly, novel N-substituted benzyl/phenyl acetamides with a pyrazolobenzothiazine ring system were synthesized, and the routes of their formation were discussed . These methods often involve multi-step reactions, including the formation of intermediate compounds, which are then further reacted to obtain the desired acetamide derivatives.

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed using various spectroscopic techniques, including FTIR, NMR, and single-crystal X-ray diffraction . The crystal structure was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . The optimized molecular structure and vibrational frequencies were also investigated using computational methods such as DFT calculations, which provided insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from studies on similar compounds. For instance, the HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide indicates the potential for charge transfer within the molecule, which is a key factor in determining its reactivity . Additionally, the antioxidant activities of N-substituted benzyl/phenyl acetamides suggest that these compounds can participate in radical scavenging reactions, which is an important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide reveals that molecules are held together by strong intermolecular hydrogen bonds, forming a two-dimensional network . This has implications for the compound's melting point, solubility, and stability. The first hyperpolarizability of the compound suggests its potential application in nonlinear optics, which is a physical property derived from its electronic structure . Additionally, the thermogravimetric and differential thermal analysis provide information about the thermal stability of the compound .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrazolo[1,5-a]pyrimidine series have been explored for their potential as selective ligands for the translocator protein (18 kDa), a protein of interest in neuroinflammation and neurodegenerative diseases. For instance, the development of radiolabeled compounds for positron emission tomography (PET) imaging, such as [18F]PBR111, has been reported. These compounds are designed to include a fluorine atom, allowing for labeling with fluorine-18 and in vivo imaging using PET, highlighting their utility in neuroimaging research (Dollé et al., 2008).

Antioxidant Activity Studies

Research has also been conducted on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, focusing on their synthesis and evaluation for antioxidant activities. Such studies aim to explore the potential of these compounds in mitigating oxidative stress, which is a factor in various diseases. The antioxidant activities of these compounds suggest their potential as templates for further development into potent biologically active compounds (Ahmad et al., 2012).

Structural and Molecular Analysis

Further, the structural analysis of related compounds, such as 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, has been conducted to understand their molecular conformations and hydrogen bonding patterns. Such studies are crucial for the design of new compounds with enhanced biological activities, as the molecular conformation significantly influences a compound's interaction with biological targets (Narayana et al., 2016).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-8-9-18(16(2)12-15)23-21(27)14-25-10-11-26-20(22(25)28)13-19(24-26)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASCSJKJVURZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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